2,3-difluoro-N-methoxy-N-methylbenzamide
Overview
Description
2,3-Difluoro-N-methoxy-N-methylbenzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen. The molecular formula of this compound is C9H9F2NO2, and it has a molecular weight of 201.17 g/mol .
Scientific Research Applications
Pharmacokinetics and Safety
The pharmacokinetics, formulation, and safety aspects of related compounds, such as N,N-diethyl-3-methylbenzamide (DEET), are extensively studied. DEET is a widely used insect repellent, effective against various biting insects and is crucial for preventing vector-borne diseases. Studies on DEET have focused on its effectiveness, skin penetration, metabolism, and safety profile, highlighting the importance of formulation techniques in enhancing its efficacy and safety (Qiu, Jun, & McCall, 1998).
Environmental Impact and Degradation
Research on the environmental degradation of polyfluoroalkyl chemicals, which share structural similarities with the compound , has been conducted to understand their fate in the environment. These studies focus on the biodegradability of precursors to perfluoroalkyl acids, a class of compounds known for their persistence and potential toxicity. Insights into microbial degradation pathways, defluorination potential, and environmental fate of these compounds can be applicable to understanding how 2,3-difluoro-N-methoxy-N-methylbenzamide might behave in environmental settings (Liu & Avendaño, 2013).
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds, focusing on novel methods and pharmaceutical impurities, offer valuable information for the development of new compounds and understanding their potential applications. For example, research on omeprazole and its impurities has provided insights into novel synthesis processes and the importance of understanding the chemical properties of pharmaceutical compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to n-methylbenzamide, which is a potent inhibitor of phosphodiesterase 10a (pde10a) , a protein abundant only in brain tissue . Therefore, it’s possible that 2,3-difluoro-N-methoxy-N-methylbenzamide may also interact with PDE10A or similar proteins.
Mode of Action
If it does interact with PDE10A like its structural analog N-methylbenzamide , it may inhibit the enzyme’s activity, leading to an increase in cyclic nucleotide levels and subsequent changes in cellular signaling.
Biochemical Pathways
If it acts on PDE10A, it could impact cyclic nucleotide signaling pathways, particularly those involving cAMP and cGMP, which play key roles in various physiological processes, including neural signaling .
Result of Action
If it acts on PDE10A, it could potentially modulate neural signaling, given the role of this enzyme in the brain .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the benzene ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The methoxy and methyl groups are then introduced via a reaction with methoxyamine and methylamine, respectively .
Industrial Production Methods: Industrial production of 2,3-difluoro-N-methoxy-N-methylbenzamide may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
- **
Properties
IUPAC Name |
2,3-difluoro-N-methoxy-N-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWLXYLNIOSOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C(=CC=C1)F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.